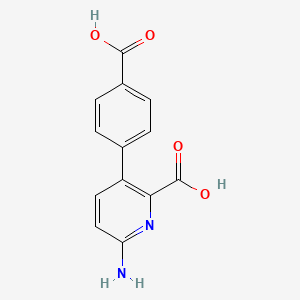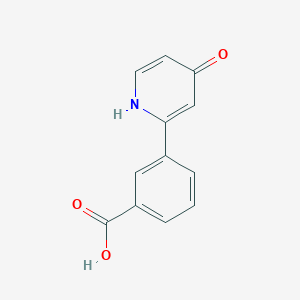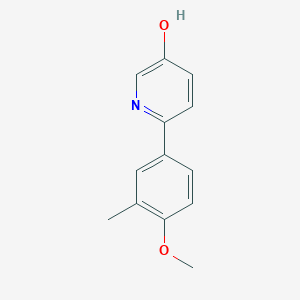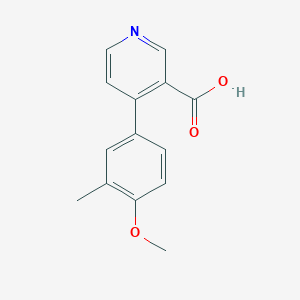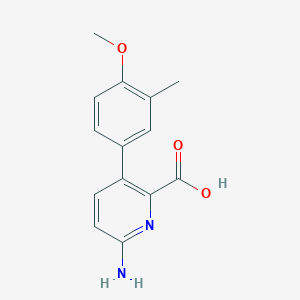
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, also known as 6-AMPMPA, is an organic compound belonging to the class of hydroxycarboxylic acids. It is a white to off-white crystalline powder, with a melting point of 257-258°C, and a molecular formula of C10H10N2O3. 6-AMPMPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed that its reactivity is due to its ability to form a stable cationic species, which can then be used as a nucleophile in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% are not well understood. However, it is believed that it may have some anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of some cancer cell lines, suggesting that it may have some anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to form stable cationic species. The main limitation of using 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% in laboratory experiments is its limited reactivity, which can make it difficult to use in some reactions.
Orientations Futures
Some potential future directions for 6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new drugs and other compounds. In addition, further research into its mechanism of action and reactivity could lead to the development of new synthetic methods for its use in laboratory experiments. Finally, further research into its potential anti-cancer properties could lead to the development of new treatments for cancer.
Méthodes De Synthèse
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% is synthesized from the reaction of 2-methoxy-5-methylphenylacetic acid with ammonia in the presence of anhydrous aluminium chloride as a catalyst. The reaction is typically performed at a temperature of 140°C for 6-8 hours. The resulting product is then purified by recrystallization, resulting in a white to off-white crystalline powder.
Applications De Recherche Scientifique
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid, 95% has been widely studied as an intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-tumor drugs. It has also been used in the synthesis of a number of organic compounds, such as pyridines and quinolines.
Propriétés
IUPAC Name |
6-amino-3-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-5-11(19-2)10(7-8)9-4-6-12(15)16-13(9)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCPYGVSVMQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-methoxy-5-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

